5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide
Descripción
Propiedades
IUPAC Name |
5-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-16(12-22-26-13)19(25)21-10-11-24-17-5-3-2-4-15(17)18(23-24)14-6-8-20-9-7-14/h6-9,12H,2-5,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEASSJPMOEHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.40 g/mol
Research indicates that compounds similar to 5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide exhibit significant inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. The inhibition of MAO-B can lead to increased levels of dopamine and other neurotransmitters, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease .
1. Inhibition of Monoamine Oxidase B
Studies have shown that derivatives of indazole and isoxazole compounds are potent inhibitors of MAO-B. For instance, one study reported IC50 values as low as 0.227 nM for selective MAO-B inhibitors . Given the structural similarities, it is plausible that 5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide may exhibit comparable potency.
2. Anticancer Activity
The compound's potential anticancer properties have been explored through various studies. For example, certain indazole derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
3. Antimicrobial Properties
Preliminary studies suggest that isoxazole derivatives possess antimicrobial activity. A related study indicated that certain derivatives exhibited significant antibacterial activity against standard bacterial strains . This suggests that the compound may also have potential applications in treating bacterial infections.
Case Studies
Several case studies highlight the biological activity of compounds structurally related to 5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s key structural elements can be compared to analogs with shared functional groups or scaffolds. Below is a detailed analysis based on available evidence and inferred properties:
Table 1: Structural and Functional Comparisons
Key Findings :
Isoxazole Derivatives :
- The target compound’s isoxazole group is shared with 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid, which exhibits enzyme inhibitory activity. This suggests that the isoxazole moiety in the target compound may enhance binding to enzymatic active sites .
- Unlike simpler isoxazole-carboxylic acid derivatives, the target compound’s ethyl-linked indazole-pyridine system likely improves metabolic stability and target selectivity.
Pyridine and Indazole Motifs: Pyridine-containing compounds, such as N-cyano-N'-methyl-N"-[2-[[5-methyl-1H-imidazol-4-yl]thio]ethyl]guanidine (mentioned in ), often show antitumor activity via intercalation or kinase inhibition. The tetrahydroindazole core in the target compound may similarly stabilize protein-ligand interactions .
Synthetic Challenges :
- The target compound’s synthesis likely requires multi-step alkylation and condensation reactions, analogous to methods used for (±)-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-[trifluoromethyl]phenyl)pyridine-3-carboxylate (). However, the indazole-pyridine linkage may introduce steric hindrance, complicating yield optimization .
Stability and Solubility :
- While the target compound’s stability remains uncharacterized, compounds like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid demonstrate that bulky aromatic systems enhance thermal stability. The pyridine ring may improve solubility in polar solvents compared to purely hydrophobic analogs .
Research Implications and Limitations
- Bioactivity Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are based on structural analogs, necessitating experimental validation.
- Synthetic Feasibility : The complexity of the tetrahydroindazole-pyridine-isoxazole scaffold may require advanced catalytic strategies (e.g., transition-metal catalysis) to optimize efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
